6-Methyl-2-nitropyridin-3-amine
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Overview
Description
6-Methyl-2-nitropyridin-3-amine is an organic compound with the molecular formula C6H7N3O2 It is a derivative of pyridine, featuring a nitro group at the second position and an amine group at the third position, with a methyl group at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Methyl-2-nitropyridin-3-amine can be synthesized through several methods. One common approach involves the nitration of 6-methylpyridin-3-amine using nitric acid in the presence of sulfuric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Another method involves the reaction of 6-methyl-3-pyridylamine with nitrous acid, which can be generated in situ from sodium nitrite and hydrochloric acid. This reaction also requires careful control of temperature and pH to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration processes. These processes are optimized for efficiency and yield, utilizing continuous flow reactors and automated control systems to maintain precise reaction conditions. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-nitropyridin-3-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or hydrazine hydrate.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidative conditions, such as using potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or hydrazine hydrate.
Substitution: Ammonia or primary amines in the presence of a base.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Reduction: 6-Methyl-2,3-diaminopyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: 6-Carboxy-2-nitropyridin-3-amine.
Scientific Research Applications
6-Methyl-2-nitropyridin-3-amine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It is used in studies exploring the biological activity of nitroaromatic compounds and their interactions with biological macromolecules.
Industrial Applications: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-methyl-2-nitropyridin-3-amine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access. The nitro group can participate in redox reactions, potentially generating reactive intermediates that interact with biological targets. The amine group can form hydrogen bonds with amino acid residues in proteins, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methyl-3-nitropyridine: Similar structure but with the nitro group at the third position.
6-Chloro-3-nitropyridin-2-amine: Similar structure but with a chlorine atom instead of a methyl group.
5-Bromo-N-methyl-3-nitropyridin-2-amine: Similar structure but with a bromine atom instead of a methyl group.
Uniqueness
6-Methyl-2-nitropyridin-3-amine is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both a nitro group and an amine group on the pyridine ring allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C6H7N3O2 |
---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
6-methyl-2-nitropyridin-3-amine |
InChI |
InChI=1S/C6H7N3O2/c1-4-2-3-5(7)6(8-4)9(10)11/h2-3H,7H2,1H3 |
InChI Key |
HLDGNLVPHLCBEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)N)[N+](=O)[O-] |
Origin of Product |
United States |
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